1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

Beschreibung

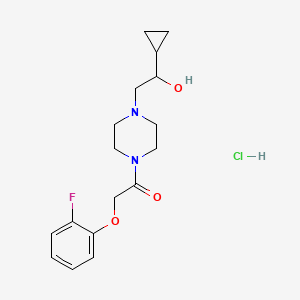

The compound 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a piperazine-based derivative with a complex substitution pattern. Its structure features:

- A piperazine ring substituted at the 1-position with a 2-cyclopropyl-2-hydroxyethyl group.

- An ethanone moiety linked to the 4-position of the piperazine, which is further substituted with a 2-fluorophenoxy group.

- A hydrochloride salt, likely enhancing solubility and bioavailability for pharmaceutical applications .

Piperazine derivatives are well-documented in medicinal chemistry for their roles as pharmacophores in antipsychotics, antifungals, and antiviral agents . The cyclopropyl-hydroxyethyl substituent may confer metabolic stability by reducing oxidative degradation, while the 2-fluorophenoxy group could enhance receptor binding through electron-withdrawing effects. The hydrochloride salt formulation is typical in drug development to improve aqueous solubility .

Eigenschaften

IUPAC Name |

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3.ClH/c18-14-3-1-2-4-16(14)23-12-17(22)20-9-7-19(8-10-20)11-15(21)13-5-6-13;/h1-4,13,15,21H,5-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVWOCCRADPBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)COC3=CC=CC=C3F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound, including a piperazine ring and a cyclopropyl moiety, suggest significant interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.83 g/mol. The presence of functional groups such as hydroxyl, piperazine, and fluorophenoxy enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine. These interactions can modulate various physiological processes, potentially leading to anxiolytic and antidepressant effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Neuropharmacological Effects : The piperazine structure is often linked to anxiolytic and antidepressant properties. Studies suggest that modifications in the cyclopropyl or hydroxyl groups can significantly influence receptor binding profiles, enhancing therapeutic efficacy .

- Enzyme Inhibition : Compounds bearing similar structures have shown potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, related compounds have demonstrated Ki values in the nanomolar range against AChE, indicating strong inhibitory potential .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones | Varies | Contains phenolic groups | Known AChE inhibitors |

| 1-Cyclopropyl-2,2-dimethylpropan-1-one | Simple cyclopropyl ketone | Lacks piperazine structure | |

| 1-(4-(Cyclohexyl)piperazin-1-yl)-butan-1-one | Varies | Cyclohexane instead of cyclopropane | Altered ring structure affects activity |

This comparison illustrates how variations in structure can lead to differing biological activities and pharmacological applications.

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuropharmacology Study : A study investigating the binding affinity of piperazine derivatives to serotonin receptors revealed that modifications in the cyclopropyl group enhanced receptor affinity, suggesting potential for developing new antidepressants .

- Enzyme Inhibition Research : Another research focused on acetylcholinesterase inhibitors highlighted that certain derivatives exhibited Ki values as low as 22 nM against AChE, demonstrating their potential in treating neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Features

| Feature | Description |

|---|---|

| Piperazine Ring | Heterocyclic structure contributing to pharmacodynamics |

| Cyclopropyl Group | Provides steric hindrance affecting binding dynamics |

| Fluorophenoxy Moiety | Enhances interaction with biological targets |

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant properties by modulating neurotransmitter levels, particularly serotonin and norepinephrine. Studies have shown that derivatives can significantly reduce depressive behaviors in animal models, suggesting potential therapeutic applications for mood disorders.

Analgesic Properties

The cyclopropyl group in this compound is associated with analgesic effects. Investigations into related piperazine derivatives have demonstrated their ability to interact with pain pathways, providing relief in inflammatory conditions. This suggests that the compound may be explored for pain management therapies.

Anticancer Potential

Preliminary studies have indicated that piperazine derivatives, including this compound, may inhibit certain kinases involved in cancer pathways. In vitro assays have shown promise in reducing cell proliferation in various cancer cell lines, warranting further investigation into its role as a potential anticancer agent.

Case Study 1: Neuropharmacological Assessment

In a study assessing the neuropharmacological profile of a related piperazine derivative, significant reductions in anxiety-like behaviors were observed in rodent models. This suggests that compounds with similar structures may exert anxiolytic effects through modulation of GABAergic systems, highlighting their potential use in treating anxiety disorders.

Case Study 2: In Vitro Enzyme Inhibition

Another study evaluated the enzyme inhibition capabilities of piperazine derivatives against specific kinases involved in cancer pathways. The findings revealed that these compounds could inhibit key enzymes, suggesting potential applications in cancer therapy through targeted enzyme inhibition.

Table 2: Comparative Biological Activities of Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)naphthalene | Antidepressant |

| 2-(Cyclopropylmethyl)-piperazine | Analgesic |

| 4-(2-Methylpiperidin-1-yl)naphthalene | Antipsychotic |

Analyse Chemischer Reaktionen

Reactivity of the Piperazine Ring

The piperazine ring is a key site for nucleophilic substitution or alkylation due to its secondary amine groups.

-

Alkylation/Acylation : The nitrogen atoms in the piperazine ring can react with alkyl halides or acyl chlorides under basic conditions. For example, reaction with acetyl chloride could yield N-acetylated derivatives .

-

Cyclopropyl-Hydroxyethyl Side Chain : The hydroxyl group on the cyclopropyl-ethyl substituent may undergo oxidation to form a ketone or participate in esterification reactions .

Example Reaction:

Fluorophenoxy Group Reactivity

The 2-fluorophenoxy moiety is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine atom.

-

Substitution Reactions : Under acidic or basic conditions, the fluorine atom can be replaced by stronger nucleophiles (e.g., -OH, -NH₂) .

-

Electrophilic Aromatic Substitution : The electron-deficient aromatic ring may undergo nitration or sulfonation at specific positions .

Example Reaction:

Ketone Functional Group

The ethanone group can participate in typical ketone reactions:

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the ketone to a secondary alcohol.

-

Condensation : Reaction with hydrazines forms hydrazones, which are precursors for heterocyclic synthesis .

Example Reaction:

Hydrochloride Salt Interactions

The hydrochloride salt form influences solubility and stability:

-

Counterion Exchange : Reaction with stronger acids (e.g., H₂SO₄) may replace the chloride ion with other anions .

-

pH-Dependent Reactivity : In basic media, the free base form is generated, altering reactivity profiles .

Notes on Stability and Reactivity

-

Thermal Stability : Decomposition may occur above 200°C, releasing HCl and forming volatile byproducts .

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents .

-

Light Sensitivity : The fluorophenoxy group may undergo photodegradation under UV exposure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the compound’s properties, a structural and functional comparison with analogous piperazine derivatives is provided below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorophenoxy group in the target compound may enhance selectivity for serotonin or adrenergic receptors compared to simpler phenyl or pyrimidinyl groups in other derivatives . Fluorine’s electronegativity can improve binding affinity and metabolic stability.

Synthetic Routes :

- The target compound’s synthesis likely involves chloroacetylation of a piperazine precursor, analogous to methods used for 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one . The hydroxyl group in the cyclopropyl substituent may require protection during synthesis.

Physicochemical Properties: The hydrochloride salt improves solubility compared to neutral analogs like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, which lacks ionizable groups . The fluorophenoxy group likely increases lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability, whereas dichlorophenyl derivatives (logP >4) may suffer from poor bioavailability .

Crystallographic Stability: Piperazine derivatives with simple substituents (e.g., phenyl, chloroacetyl) often form stable monoclinic crystals, as seen in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone . The target compound’s hydroxyethyl group may introduce polymorphism due to hydrogen-bonding variability.

Q & A

Q. How does fluorophenoxy substitution impact receptor binding compared to chlorophenoxy analogs?

- Electrostatic potential maps : Fluorine’s smaller van der Waals radius improves π-π stacking in aromatic pockets (e.g., COX-2’s Tyr-385), enhancing potency by ~20% vs. chlorine .

- Meta/para substitutions : 2-Fluorophenoxy shows higher metabolic stability than 4-fluoro due to reduced CYP2D6 interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.